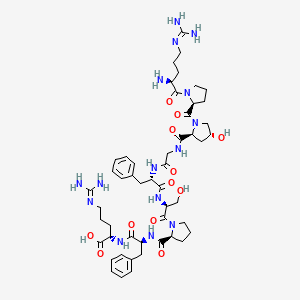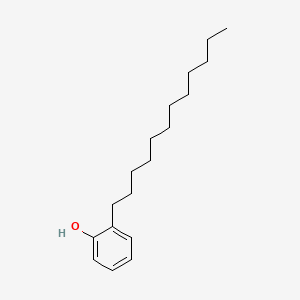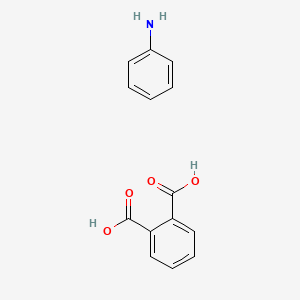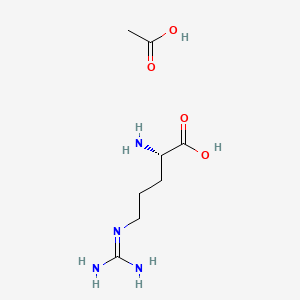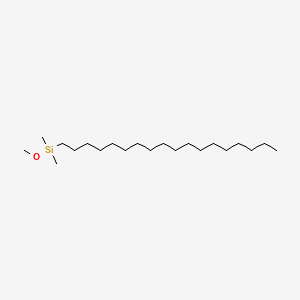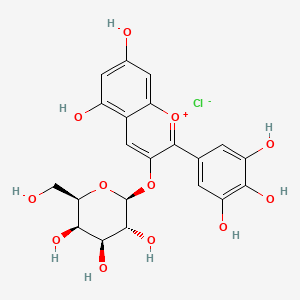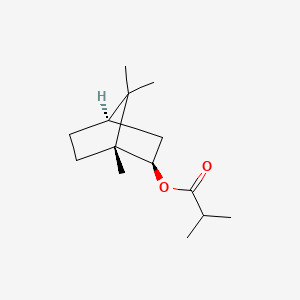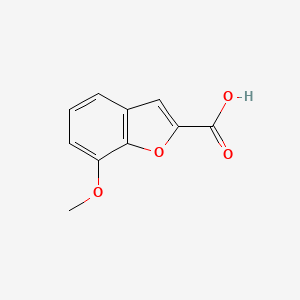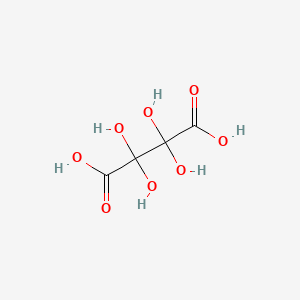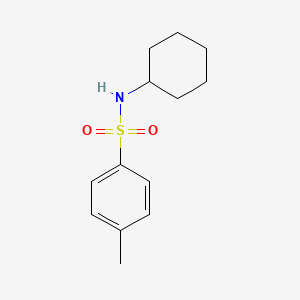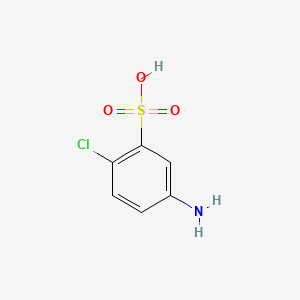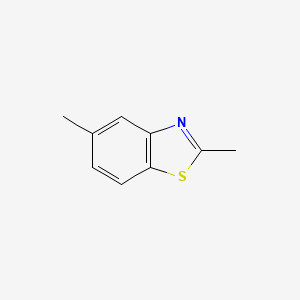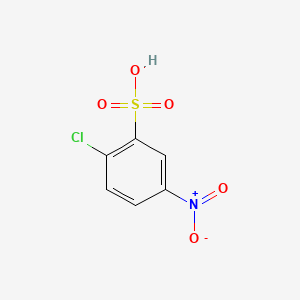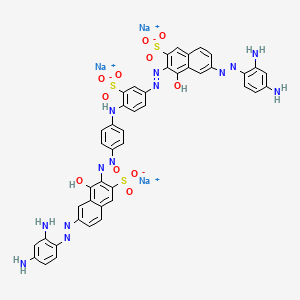
C.I. Direct black 22
Übersicht
Beschreibung
“C.I. Direct black 22” is a product used for proteomics research . It belongs to the azo dye class, which is characterized by its distinctive molecular structure containing azo groups .
Synthesis Analysis
The synthesis of “C.I. Direct black 22” involves the diazotisation and azo coupling of 4,4’-diaminodiphenylamine-2-sulfonic acid, gamma acid, and m-phenylenediamine .
Molecular Structure Analysis
The molecular formula of “C.I. Direct black 22” is C44H32N13Na3O11S3 . This structure imparts excellent colorfastness and stability to the dye .
Chemical Reactions Analysis
“C.I. Direct black 22” has been studied in the context of advanced oxidation processes (AOPs). For instance, it has been degraded using photo-Fenton and electro-Fenton processes . Another study investigated the influence of oxygen pressure on the photoelectrochemical oxidation of the dye .
Physical And Chemical Properties Analysis
“C.I. Direct black 22” appears as a bluish-gray powder . It has a molecular weight of 1083.97 . Its insolubility in water is less than or equal to 2% .
Wissenschaftliche Forschungsanwendungen
1. Textile Industry
- Summary of the application : C.I. Direct Black 22 is a water-soluble dye that exhibits a deep purple color and serves as both an indicator and a chromophore in a diverse array of applications . It plays a crucial role in the textile industry, providing fabrics with vibrant and long-lasting color solutions .
- Methods of application : This dye exhibits good solubility in water, simplifying the dyeing process. Its solubility allows for easy application and even color distribution on fabrics, ensuring uniform results .
- Results or outcomes : It demonstrates a high affinity for cellulose fibers, making it an ideal choice for dyeing natural fabrics like cotton, linen, and rayon. Its strong bonding ability contributes to the dye’s exceptional color retention on these materials .
2. Environmental Science - Fenton Process
- Summary of the application : The Fenton process is an advanced oxidation process (AOP) used for the degradation of organic compounds. C.I. Direct Black 22 has been studied in the context of this process .
- Methods of application : The study evaluated the degradation of direct black dye 22 (DB22) under LED radiation in a homogeneous and heterogeneous medium (iron residue). The best treatments operational conditions were determined and kinetic study was carried out .
- Results or outcomes : The homogeneous treatment reached DB22 total degradation after 120 min (2 mg L −1 of Fe, pH between 3–4 and 80 mg L −1 of H 2 O 2) and the same result was obtained for the heterogeneous process after 480 min (0.5 g L −1 of RFe, granulometric range of < 0.15 mm, pH between 3–4 and 120 mg L −1 of H 2 O 2) .
3. Environmental Science - Photoelectrochemical Oxidation
- Summary of the application : The photoelectrochemical oxidation of C.I. Direct Black 22 has been studied under elevated oxygen pressure .
- Methods of application : The study investigated the influence of oxygen pressure on the photoelectrochemical oxidation of the direct black 22 dye using TiO2 nanotube array grown on Ti metal plate as a working electrode .
- Results or outcomes : It was found that the increase in oxygen pressure leads to an increase in the reaction rate, indicating that this may be associated with the electrochemical reduction of oxygen to hydrogen peroxide and other oxygen-containing species .
4. Environmental Science - Degradation Prediction
- Summary of the application : Artificial Neural Networks (ANN) have been used to predict the degradation behavior of Direct Black 22 in the Fenton process .
- Methods of application : The study used ANN to predict the degradation of Direct Black 22 under LED radiation in a homogeneous and heterogeneous medium (iron residue). The best treatments operational conditions were determined and a kinetic study was carried out .
- Results or outcomes : The study showed that the application of heterogeneous photo-Fenton AOP using LED radiation and iron residue as the catalyst proved to be a cheap and effective alternative in the degradation of the dye .
5. Laboratory Experiments
- Summary of the application : C.I. Direct Black 22, an azo dye, plays a crucial role in numerous laboratory experiments and studies .
- Methods of application : This water-soluble dye exhibits a deep purple color and serves as both an indicator and a chromophore in a diverse array of applications .
- Results or outcomes : The specific results or outcomes depend on the particular experiment or study being conducted .
6. Environmental Science - Degradation Prediction
- Summary of the application : Artificial Neural Networks (ANN) have been used to predict the degradation behavior of Direct Black 22 in the Fenton process .
- Methods of application : The study used ANN to predict the degradation of Direct Black 22 under LED radiation in a homogeneous and heterogeneous medium (iron residue). The best treatments operational conditions were determined and a kinetic study was carried out .
- Results or outcomes : The study showed that the application of heterogeneous photo-Fenton AOP using LED radiation and iron residue as the catalyst proved to be a cheap and effective alternative in the degradation of the dye .
7. Laboratory Experiments
- Summary of the application : C.I. Direct Black 22, an azo dye, plays a crucial role in numerous laboratory experiments and studies .
- Methods of application : This water-soluble dye exhibits a deep purple color and serves as both an indicator and a chromophore in a diverse array of applications .
- Results or outcomes : The specific results or outcomes depend on the particular experiment or study being conducted .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H35N13O11S3.3Na/c45-24-3-12-35(33(47)17-24)54-51-28-5-1-22-15-39(70(63,64)65)41(43(58)31(22)19-28)56-50-27-9-7-26(8-10-27)49-37-14-11-30(21-38(37)69(60,61)62)53-57-42-40(71(66,67)68)16-23-2-6-29(20-32(23)44(42)59)52-55-36-13-4-25(46)18-34(36)48;;;/h1-21,49,58-59H,45-48H2,(H,60,61,62)(H,63,64,65)(H,66,67,68);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFHTNFVUCUDIR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)N)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N13Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027629 | |
| Record name | C.I. Direct Black 22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1084.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Direct black 22 | |
CAS RN |
6473-13-8, 83221-67-4, 11136-49-5, 881844-06-0 | |
| Record name | C.I. Direct Black 22 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006473138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Direct Black 22, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 6-[2-(2,4-diaminophenyl)diazenyl]-3-[2-[4-[[4-[2-[7-[2-(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]phenyl]amino]-3-sulfophenyl]diazenyl]-4-hydroxy-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Direct Black 22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium 6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulphonato-2-naphthyl]azo]phenyl]amino]-3-sulphonatophenyl]azo]-4-hydroxynaphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Naphthalenesulfonic acid, 6-((2,4-diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Naphthalenesulfonic acid, 6-((2,4-diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



